molecular formula C7H5BrN4O B8571401 6-bromo-3-methyl-4(3H)-Pteridinone

6-bromo-3-methyl-4(3H)-Pteridinone

Cat. No. B8571401
M. Wt: 241.04 g/mol
InChI Key: JXBYDLJSERSZMV-UHFFFAOYSA-N
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Patent
US07674791B2

Procedure details

To a mixture of triethyl orthoformate (70 mL) and acetic anhydride (70 mL) was added 3-amino-6-bromo-pyrazine-2-carboxylic acid methylamide (12.7 g, 55 mmol; see Example 16 (b) above) with stirring. The resulting solution was heated at reflux for 2 hours and allowed to cool to room temperature. The precipitate that formed was collected, washed with ethyl acetate, and dried to afford 6-bromo-3-methyl-3H-pteridin-4-one as a white solid (11.8 g, 89%). 1H NMR (300 MHz, DMSO-d6) δ3.54 (s, 3H), 8.70 (s, 1H), 9.15 (s, 1 H); 13C NMR (100 MHz, DMSO-d6) δ34.03, 133.28, 137.82, 152.39, 152.70, 153.33, 159.19.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 16 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](OCC)(OCC)OCC.[CH3:11][NH:12][C:13]([C:15]1[C:20]([NH2:21])=[N:19][CH:18]=[C:17]([Br:22])[N:16]=1)=[O:14]>C(OC(=O)C)(=O)C>[Br:22][C:17]1[N:16]=[C:15]2[C:20](=[N:19][CH:18]=1)[N:21]=[CH:11][N:12]([CH3:1])[C:13]2=[O:14]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
CNC(=O)C1=NC(=CN=C1N)Br
Name
Example 16 ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C2C(N(C=NC2=NC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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